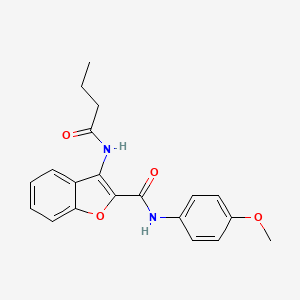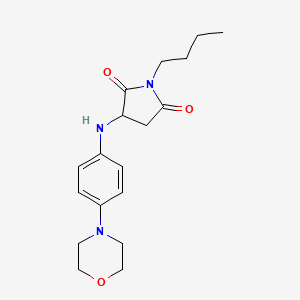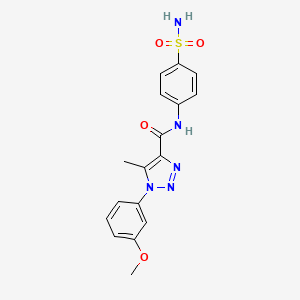![molecular formula C17H14ClNO3 B2539845 (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one CAS No. 1105246-25-0](/img/structure/B2539845.png)
(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis and structural elucidation of quinoline derivatives, including those related to the specified compound, have been extensively studied. For instance, the photodegradation of ciprofloxacin, a fluoroquinolone antibiotic, leads to major decomposition products in acidic solutions, highlighting the chemical stability and reactivity of such compounds under different conditions (Torniainen et al., 1997)[https://consensus.app/papers/structure-elucidation-photodegradation-product-torniainen/147f6f3dccae5ac4b64973f8c91d00b2/?utm_source=chatgpt]. Further research into molecular structures of new ciprofloxacin derivatives has elucidated characteristic structural features, aiding in the understanding of their biological activities (Tomišić et al., 2002)[https://consensus.app/papers/structures-ciprofloxacin-derivatives-tomišić/c08a6b416a7853439e1cbea1e2a5ce3a/?utm_source=chatgpt].
Antibacterial Properties
New derivatives from the fluoroquinolone family have been synthesized and tested for antibacterial activity. These studies provide valuable insights into the antimicrobial potency of quinoline derivatives, suggesting potential applications in developing new antibacterial agents (Al-Hiari et al., 2011)[https://consensus.app/papers/synthesis-properties-n4acetylated-acids-alhiari/fb3b87f021d95055ab037f72d3c92018/?utm_source=chatgpt]. The evaluation of novel 6-fluoroquinolone analogues further expands on this theme, demonstrating the significance of structural modifications in enhancing antimicrobial efficacy (Ye, 1995)[https://consensus.app/papers/synthesis-antibacterial-activity-novel-ye/c84469431dfa56ad8b9921e75a2313c2/?utm_source=chatgpt].
Novel Synthetic Approaches
Innovative synthetic methodologies have facilitated the creation of quinoline and naphthyridine derivatives, broadening the scope of research into their pharmacological applications. Rhodium(III)-catalyzed redox-neutral annulations represent a traceless approach to quinolin-4(1H)-one scaffolds, underscoring the potential for efficient synthesis of complex heterocycles (Liu et al., 2020)[https://consensus.app/papers/rhodiumiiicatalyzed-annulation-nnitrosoanilines-liu/01f53847b6095056ba6f65c1f6668091/?utm_source=chatgpt].
Pharmacokinetic Studies
Pharmacokinetic measurements of ciprofloxacin through fluorine-18 labeling for PET studies in humans illustrate the advanced techniques employed to understand the biodistribution and metabolic pathways of quinoline derivatives (Langer et al., 2003)[https://consensus.app/papers/synthesis-fluorine18labeled-studies-humans-langer/a1910343504451a0acf666c8bacb8025/?utm_source=chatgpt]. These investigations are crucial for optimizing the therapeutic efficacy and safety profiles of potential drug candidates.
properties
IUPAC Name |
(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-17-11(3-4-14(20)10-1-2-10)7-12-8-15-16(9-13(12)19-17)22-6-5-21-15/h3-4,7-10H,1-2,5-6H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUCLZBBEUBIPN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)

![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)


![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)

